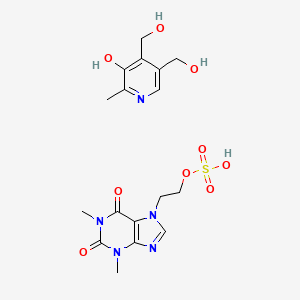
4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) is a nitrogen-containing heterocyclic compound. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazolinone core with ethylene and methyl substituents, making it a unique and valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction . Reaction conditions often involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits various pharmacological activities
Uniqueness
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
2519-64-4 |
|---|---|
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-methyl-3-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O2/c1-13-21-17-9-5-3-7-15(17)19(25)23(13)11-12-24-14(2)22-18-10-6-4-8-16(18)20(24)26/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
ZPUCKESSNXQKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCN3C(=NC4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)



